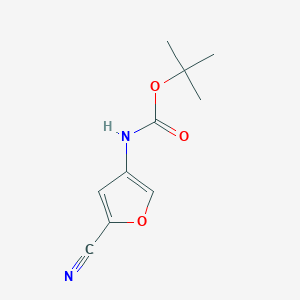

Tert-butyl N-(5-cyanofuran-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

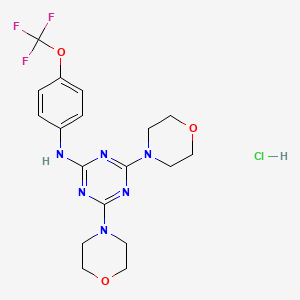

Tert-butyl N-(5-cyanofuran-3-yl)carbamate, also known as Boc-furan-3-yl-5-cyanocarbamate, is a chemical compound with the molecular formula C12H14N2O41.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, tert-butyl carbamates are generally used in the synthesis of various organic compounds2.Molecular Structure Analysis

The molecular structure of Tert-butyl N-(5-cyanofuran-3-yl)carbamate is represented by the molecular formula C12H14N2O41.

Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, tert-butyl carbamates are generally involved in various chemical reactions2.Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(5-cyanofuran-3-yl)carbamate is 208.2171.Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Interactions

Isomorphous Crystal Structures and Interaction Analysis

The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate within an isostructural family reveals how molecules are linked via N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, demonstrating significant intermolecular interactions involving the same carbonyl group (Baillargeon et al., 2017).

Organic Synthesis and Chemical Transformations

Carbamate Derivatives in Synthesis

The synthesis and structural characterization of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, underline the role of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures, which are crucial for understanding molecular environments and interactions (Das et al., 2016).

Material Science and Sensory Applications

Nanofiber Construction for Volatile Acid Vapors Detection

The development of benzothizole modified carbazole derivatives, specifically the tert-butyl moiety, highlights their role in forming organogels that can gel selected solvents. These materials, capable of emitting strong blue light, are used as fluorescent sensory materials for detecting acid vapors, showcasing the application of tert-butyl carbamates in creating efficient chemosensors (Sun et al., 2015).

Atmospheric CO2 Fixation

Cyclizative CO2 Fixation by Unstaurated Amines

Research demonstrating the use of tert-butyl hypoiodite (t-BuOI) in the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates, presents a novel application in environmental chemistry. This method highlights the potential of tert-butyl carbamates in contributing to green chemistry and CO2 utilization strategies (Takeda et al., 2012).

Safety And Hazards

I couldn’t find specific safety and hazard information for Tert-butyl N-(5-cyanofuran-3-yl)carbamate.

Zukünftige Richtungen

There is no specific information available on the future directions of Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, research into the properties and potential applications of similar compounds is ongoing3.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-cyanofuran-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-8(5-11)14-6-7/h4,6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGGJMODEMZXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(5-cyanofuran-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)

![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)

![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)